
Chlorure de manganèse d'éthylbisiminométhylguaïacol
Vue d'ensemble
Description
Ce composé est connu pour sa capacité à piéger les espèces réactives de l'oxygène, y compris les anions superoxydes et le peroxyde d'hydrogène, et à les convertir en eau et en oxygène . En raison de ses puissantes propriétés antioxydantes, le chlorure de manganèse d'éthylbisiminométhylguaiacol a suscité un intérêt considérable dans divers domaines scientifiques.
Applications De Recherche Scientifique
Ethylbisiminomethylguaiacol manganese chloride has a wide range of scientific research applications due to its antioxidant properties. In chemistry, it is used as a model compound to study the mechanisms of antioxidant enzymes . In biology and medicine, it has been investigated for its potential to reduce oxidative stress and mitigate damage caused by reactive oxygen species . Studies have shown that it can improve the antioxidant status in various tissues, including the liver, pancreas, brain, and kidneys . Additionally, it has been explored for its potential therapeutic applications in conditions such as diabetes and neurodegenerative diseases .
Mécanisme D'action
Target of Action
Ethylbisiminomethylguaiacol manganese chloride, also known as EUK-134™, is a highly purified molecule that mimics the activities of two natural skin enzymes: superoxide dismutase (SOD) and catalase . These enzymes play a crucial role in protecting the skin from oxidative stress .
Mode of Action
EUK-134™ acts as a powerful antioxidant, scavenging free radicals such as superoxide anions and other pro-oxidant molecules . It eliminates hydrogen peroxide and transforms reactive oxygen species (ROS) into water and oxygen . This dismutation of the superoxide anion (O2-) and scavenging of peroxide (H2O2) is very similar to the action of superoxide dismutase and catalase on the skin .
Biochemical Pathways
The primary biochemical pathway affected by EUK-134™ is the antioxidant defense system of the skin . By mimicking the activities of SOD and catalase, EUK-134™ enhances the skin’s ability to neutralize harmful free radicals and reactive oxygen species, thereby preventing oxidative stress and associated cellular damage .
Result of Action
EUK-134™ protects skin tissue against toxic compounds, reduces erythema and redness, and protects skin against UV-induced DNA damage . This leads to a reduction in premature photo-aging . It also inhibits MMP-2, thus preserving a good extracellular matrix (ECM) network .
Action Environment
EUK-134™ is stable and easily oxidized . Its efficacy can be influenced by environmental factors such as UV radiation, where it provides protection against UV-induced DNA damage . It’s important to note that while euk-134™ can help protect the skin from environmental stressors, it should be used in conjunction with other sun protection measures for optimal skin health .
Analyse Biochimique
Biochemical Properties
Ethylbisiminomethylguaiacol manganese chloride acts by mimicking the activity of two enzymes: superoxide dismutase and catalase . These enzymes are responsible for protecting cells from free radical damage among other things . They work by removing hydrogen peroxide and transforming substances called reactive oxygen species into others that are not harmful, such as water or oxygen .
Cellular Effects
Ethylbisiminomethylguaiacol manganese chloride has been shown to have significant effects on various types of cells and cellular processes . It has been shown to help preserve collagen in the skin and by preserving collagen through its antioxidant properties, which may help to keep the skin looking youthful and firm . In addition to its antioxidant properties, it may also stimulate collagen production in the skin .
Molecular Mechanism
The molecular mechanism of action of Ethylbisiminomethylguaiacol manganese chloride involves its ability to mimic the activity of superoxide dismutase and catalase . It works by removing hydrogen peroxide and transforming substances called reactive oxygen species into others that are not harmful .
Temporal Effects in Laboratory Settings
Unlike other antioxidants, Ethylbisiminomethylguaiacol manganese chloride can regenerate by itself and does not lose its power after hours after having applied it . That is, after scavenging a free radical, it regenerates again to keep its function and continue scavenging other free radicals .
Metabolic Pathways
Ethylbisiminomethylguaiacol manganese chloride is involved in the metabolic pathways related to the removal of hydrogen peroxide and the transformation of reactive oxygen species .
Méthodes De Préparation
La synthèse du chlorure de manganèse d'éthylbisiminométhylguaiacol implique la préparation du ligand suivie de la complexation avec des ions manganèse . Les ligands substitués par la bis(salicylaldéhyde)éthylènediamine sont synthétisés en ajoutant un équivalent d'éthylènediamine dans de l'éthanol absolu à deux équivalents de salicylaldéhyde . Le ligand résultant est ensuite complexé avec du chlorure de manganèse pour former le composé final . Les méthodes de production industrielle suivent généralement des voies synthétiques similaires, mais peuvent impliquer l'optimisation des conditions réactionnelles afin d'améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Le chlorure de manganèse d'éthylbisiminométhylguaiacol subit plusieurs types de réactions chimiques, principalement impliquant des processus d'oxydation et de réduction . Le composé catalyse la dismutation des radicaux superoxydes et du peroxyde d'hydrogène, les convertissant en espèces moins réactives . Les réactifs couramment utilisés dans ces réactions comprennent les radicaux superoxydes et le peroxyde d'hydrogène . Les principaux produits formés à partir de ces réactions sont l'eau et l'oxygène .
Applications de recherche scientifique
Le chlorure de manganèse d'éthylbisiminométhylguaiacol a un large éventail d'applications de recherche scientifique en raison de ses propriétés antioxydantes. En chimie, il est utilisé comme composé modèle pour étudier les mécanismes des enzymes antioxydantes . En biologie et en médecine, il a été étudié pour son potentiel à réduire le stress oxydatif et à atténuer les dommages causés par les espèces réactives de l'oxygène . Des études ont montré qu'il peut améliorer l'état antioxydant dans divers tissus, y compris le foie, le pancréas, le cerveau et les reins . De plus, il a été exploré pour ses applications thérapeutiques potentielles dans des affections telles que le diabète et les maladies neurodégénératives .
Mécanisme d'action
Le mécanisme d'action du chlorure de manganèse d'éthylbisiminométhylguaiacol implique sa capacité à imiter l'activité de la superoxyde dismutase et de la catalase . Le composé catalyse la dismutation des radicaux superoxydes en oxygène et en peroxyde d'hydrogène, qui est ensuite converti en eau et en oxygène . Ce processus contribue à réduire le stress oxydatif et à prévenir les dommages cellulaires causés par les espèces réactives de l'oxygène . L'ion manganèse dans le composé joue un rôle crucial en tant qu'accepteur et donneur d'électrons dans ces réactions .
Comparaison Avec Des Composés Similaires
Le chlorure de manganèse d'éthylbisiminométhylguaiacol est unique en sa capacité à imiter à la fois les activités de la superoxyde dismutase et de la catalase . Des composés similaires incluent d'autres antioxydants synthétiques tels que l'EUK 8 et les mimétiques de la superoxyde dismutase . Comparé à ces composés, le chlorure de manganèse d'éthylbisiminométhylguaiacol présente une stabilité et une puissance plus élevées dans le piégeage des espèces réactives de l'oxygène . Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
manganese(3+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZJJFWCXJDFOQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClMnN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021732 | |
| Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81065-76-1 | |
| Record name | Ethylbisiminomethylguaiacol manganese chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLBISIMINOMETHYLGUAIACOL MANGANESE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM5YJ88LTU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



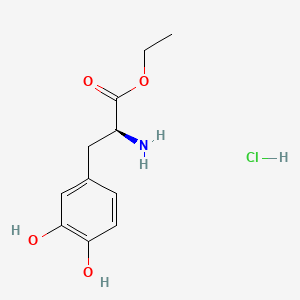

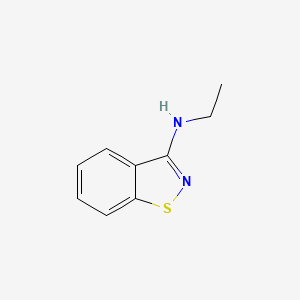
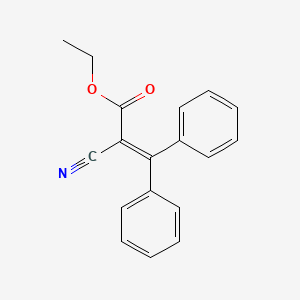

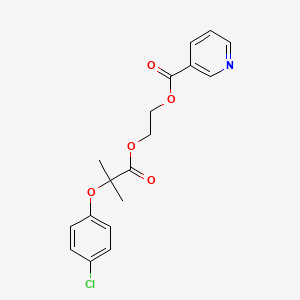




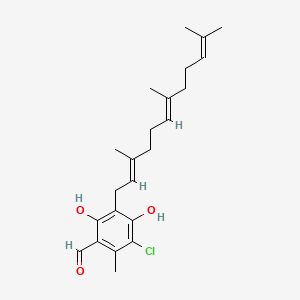
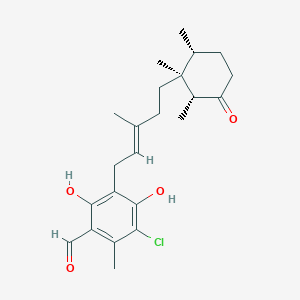
![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)
